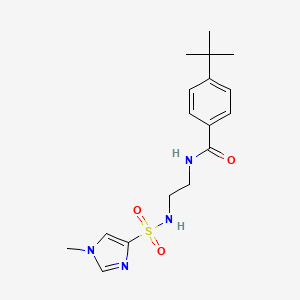

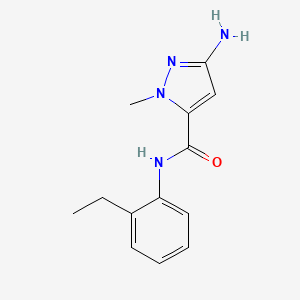

![molecular formula C21H18N4O4S B2443430 N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-31-2](/img/structure/B2443430.png)

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

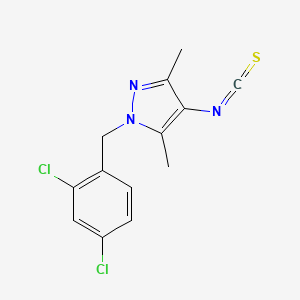

“N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide” is a complex organic compound. It contains a benzodioxol group, which is a common motif in many organic compounds with potential biological activity . The molecule also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Structural Overview

The molecular formula of this compound is C₂₂H₂₀O₅, and it crystallizes in an orthorhombic crystal system. The crystallographic data include lattice parameters: a = 5.8585 Å, b = 16.2727 Å, c = 18.4886 Å, and volume (V) = 1762.59 ų. The compound contains sulfur, nitrogen, oxygen, and carbon atoms, forming a complex three-dimensional structure .

Antitumor Properties

Some derivatives of benzo[d][1,3]dioxole, including compounds related to the one , have shown promising antitumor activity. For instance, certain tested compounds exhibited potent growth inhibition properties with IC₅₀ values generally below 5 μM against human cancer cell lines .

Ligand Synthesis

The compound has been used as a ligand in coordination chemistry. Noble ligands based on (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method. These ligands can potentially form complexes with metal ions, leading to applications in catalysis and materials science .

Electrochemical Sensor

Researchers developed a sensitive and selective Pb²⁺ sensor using derivatives of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide. The sensor was modified on a glassy carbon electrode (GCE) with a conducting Nafion polymer matrix. This electrochemical sensor could find applications in environmental monitoring and heavy metal detection .

Selenium Chemistry

While not directly related to the compound, a study reported the synthesis of a diselenide of benzo[d][1,3]dioxole. The compound 5-(2-(benzo[d][1,3]dioxol-6-yl)diselanyl)benzo[d][1,3]dioxole was synthesized using Grignard methodology. This highlights the potential for selenium-containing derivatives of benzo[d][1,3]dioxole in materials science and biochemistry .

Future Directions

Mechanism of Action

Target of Action

Compounds containing a 1,3-benzodioxole moiety have been reported to exhibit a broad spectrum of biological activities .

Mode of Action

It is known that many compounds with a 1,3-benzodioxole moiety can cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemical Pathways

It is known that many compounds with a 1,3-benzodioxole moiety can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

The crystal structure of a similar compound has been reported , which could provide insights into its potential bioavailability and pharmacokinetic properties.

properties

IUPAC Name |

N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c26-19(22-11-14-6-7-16-17(10-14)29-13-28-16)12-30-20-9-8-18(24-25-20)23-21(27)15-4-2-1-3-5-15/h1-10H,11-13H2,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRGQUFKKYHPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

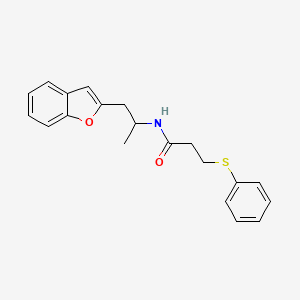

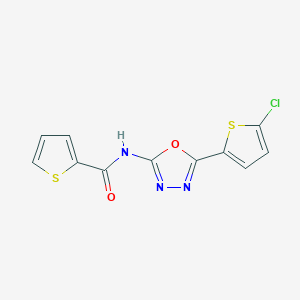

![2-[4,7-Dimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2443352.png)

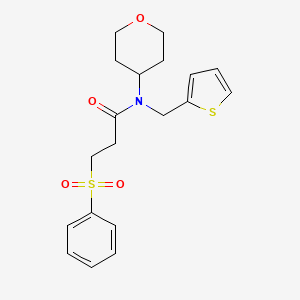

![6-{[4-(Aminocarbonyl)piperidin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2443355.png)

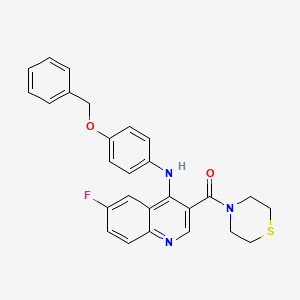

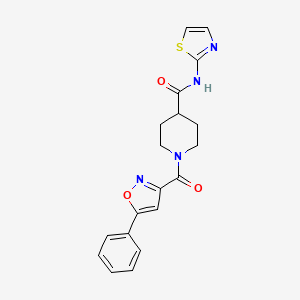

![1-(benzo[d]oxazol-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2443358.png)

![(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2443364.png)

![N~3~-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2443370.png)